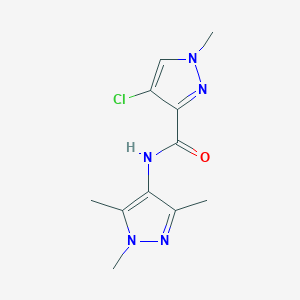![molecular formula C26H25N3O3S B10898629 N-[(1Z)-3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10898629.png)
N-[(1Z)-3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene ring, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-(4-ACETYLPHENYL)PIPERAZINE: This intermediate can be synthesized by reacting 4-acetylphenylamine with piperazine under controlled conditions.
Formation of the Thiophene Derivative: The thiophene ring is introduced through a reaction with a suitable thiophene precursor.
Coupling Reaction: The final step involves coupling the piperazine and thiophene intermediates with a benzamide derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions
N~1~-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
科学的研究の応用
N~1~-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.
作用機序
The mechanism of action of N1-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N~1~-[(Z)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE: Similar structure with a methoxy group instead of an acetyl group.
N~1~-[(Z)-1-{[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE: Contains a chlorine atom instead of an acetyl group.
Uniqueness
N~1~-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C26H25N3O3S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
N-[(Z)-3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H25N3O3S/c1-19(30)20-9-11-22(12-10-20)28-13-15-29(16-14-28)26(32)24(18-23-8-5-17-33-23)27-25(31)21-6-3-2-4-7-21/h2-12,17-18H,13-16H2,1H3,(H,27,31)/b24-18- |
InChIキー |
FRCYZKQRJRWCSC-MOHJPFBDSA-N |
異性体SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)/C(=C/C3=CC=CS3)/NC(=O)C4=CC=CC=C4 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CS3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10898551.png)

![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898565.png)
amino}methyl)benzenesulfonamide](/img/structure/B10898570.png)
![Dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10898580.png)
![N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide](/img/structure/B10898587.png)
![(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10898595.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10898596.png)
![2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone](/img/structure/B10898597.png)
![(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10898602.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B10898620.png)
![5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898621.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10898622.png)
